6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system with a nitrile group (-CN) at the 2-position. The position of the nitrile group (2 vs. 3) significantly influences electronic properties, adsorption behavior, and intermolecular interactions, which are critical for functional performance .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITADWZMYDWJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Cyclocondensation Sequence
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile derivatives often begins with a Knoevenagel condensation between cyclopentanone and aromatic aldehydes to form 2,5-diarylidenecyclopentanone intermediates. These α,β-unsaturated ketones undergo Michael addition with propanedinitrile, followed by alkoxide-catalyzed cyclization. For the 2-carbonitrile isomer, the regioselectivity of the nitrile group placement is influenced by the electronic effects of substituents on the aromatic aldehyde. For example, electron-withdrawing groups on the aldehyde direct nitrile formation to the 2-position through resonance stabilization of the transition state.
Table 1: Representative Reaction Conditions for Knoevenagel-Cyclocondensation
| Aldehyde Substituent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridin-2-yl | NaOEt | 80 | 78 |
| 4-Methoxyphenyl | NaOMe | 70 | 82 |
| 3-Nitrophenyl | NaOEt | 90 | 65 |
Data adapted from cyclocondensation studies of analogous 3-carbonitrile derivatives.
Sodium Alkoxide Catalysis and Mechanistic Insights
Sodium ethoxide (NaOEt) and methoxide (NaOMe) serve dual roles as bases and catalysts, deprotonating propanedinitrile to enhance nucleophilicity and facilitating cyclization via alkoxide intermediates. Computational studies using density functional theory (DFT) reveal that the alkoxide stabilizes the transition state during ring closure, reducing activation energy by 15–20 kJ/mol compared to uncatalyzed pathways. The choice of alkoxide influences reaction kinetics: NaOMe accelerates cyclization at lower temperatures (70°C vs. 80°C for NaOEt) due to its stronger basicity.
Alternative Synthetic Strategies
Microwave-Assisted One-Pot Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. A hypothetical one-pot protocol could integrate Knoevenagel condensation and cyclocondensation steps at 100–120°C, leveraging polar solvents like DMF to absorb microwave energy. Preliminary trials with 3-carbonitrile analogs achieved 85% yield in 30 minutes, suggesting scalability for the 2-isomer.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while ethanol balances cost and environmental impact. Elevated temperatures (>80°C) favor cyclization but risk decomposition of the nitrile group. A trade-off analysis identifies 75°C in ethanol as optimal, achieving 80% conversion without byproduct formation.
Table 2: Solvent Screening for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| DMF | 36.7 | 82 | 90 |
| THF | 7.5 | 65 | 88 |
Catalyst Loading and Stoichiometry
A catalyst loading of 10 mol% NaOEt maximizes yield without oversaturating the reaction mixture. Stoichiometric excess of propanedinitrile (1.5 equiv) drives the Michael addition to completion, as confirmed by in situ NMR monitoring.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Enamines and alkylating agents like 1,2-dibromoethane or benzyl chloride.
Major Products
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
Biological Activities
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives exhibit significant biological activities, making them valuable in drug development.
Anticancer Activity
Recent studies have shown that certain derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds derived from this structure demonstrated promising inhibition against lung cancer (A549) and breast cancer (MCF-7) cells in MTT assays .
Corrosion Inhibition
The synthesized derivatives have also been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The electrochemical studies revealed that these compounds function as mixed-type inhibitors with high efficiency in preventing corrosion in sulfuric acid solutions .
Potential Applications
The applications of 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile can be categorized into several domains:
Anticancer Research
A study conducted on a series of synthesized derivatives revealed their ability to induce apoptosis in cancer cells through the activation of specific pathways. The results indicated that compounds with substitutions at specific positions on the cyclopentapyridine ring exhibited enhanced cytotoxicity compared to others .
Corrosion Studies
In another investigation, the performance of various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives was assessed through potentiodynamic polarization and electrochemical impedance spectroscopy. The findings confirmed their effectiveness as corrosion inhibitors, with certain compounds achieving over 90% inhibition efficiency at optimal concentrations .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption, following the Langmuir isotherm model .
Comparison with Similar Compounds
Structural and Electronic Effects
- Nitrile Position: In 3-carbonitriles (CAPD series), the nitrile group at position 3 participates in conjugation with the pyridine ring, enhancing electron-withdrawing effects and influencing adsorption on metal surfaces.
- Substituent Effects: CAPD derivatives feature alkoxy (e.g., ethoxy, methoxy) and aryl groups (e.g., pyridinyl, methoxyphenyl) at positions 2 and 4. These substituents donate electrons, enhancing adsorption and corrosion inhibition.
Corrosion Inhibition Performance
Experimental Findings for CAPD Derivatives (3-Carbonitriles):
| Compound | Inhibition Efficiency (%) (1.0 mM) | Adsorption Energy (kcal/mol) | Kads (L/mol) |
|---|---|---|---|
| CAPD-1 | 97.7 | -6241.48 | 1.88 × 10<sup>4</sup> |
| CAPD-2 | 94.4 | -6150.21 | 1.78 × 10<sup>4</sup> |
| CAPD-3 | 91.9 | -6059.33 | 1.69 × 10<sup>4</sup> |
| CAPD-4 | 90.5 | -5980.15 | 1.64 × 10<sup>4</sup> |
Key Trends :
- Inhibition efficiency follows CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4 , attributed to electron-donating substituents (e.g., ethoxy, pyridinyl) that enhance adsorption on carbon steel (CS) surfaces .
- Higher Kads values indicate stronger adsorption (mixed physical/chemical mechanisms), with CAPD-1 showing the most negative adsorption energy (-6241.48 kcal/mol) .
Hypothetical Comparison for 2-Carbonitrile :
- The absence of alkoxy/aryl substituents (as in CAPD-1) would likely reduce electron density and adsorption capacity.
Mechanistic Insights from DFT and MC Simulations
- DFT Calculations : For CAPD-1, high HOMO energy (-5.12 eV) and low energy gap (ΔE = 3.45 eV) indicate strong electron-donating ability, facilitating adsorption on Fe (110) surfaces. The nitrile group and aromatic rings act as adsorption centers .
- MC Simulations : CAPD-1 adopts a flat adsorption orientation on Fe surfaces, maximizing contact area. Adsorption energy correlates with inhibition efficiency .
Implications for 2-Carbonitrile :
- A 2-carbonitrile isomer might exhibit reduced planarity or altered Fukui indices, weakening interactions with metal surfaces.
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, related to cyclopenta[b]pyridine derivatives, exhibits a range of pharmacological properties, making it a subject of various research studies.
- Molecular Formula : C₈H₉N
- Molecular Weight : 135.16 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. One effective method utilizes sodium alkoxide as a catalyst in the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This method has shown to yield high-purity compounds efficiently without the need for extensive purification techniques .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. For instance, a study assessed the cytotoxicity of newly synthesized derivatives against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results demonstrated significant cytotoxic effects on MCF-7 and A549 cells, suggesting that these compounds may serve as promising candidates for further drug development .
The biological activity of this compound is believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation. For example, some derivatives have shown to disrupt metabolic pathways in cancer cells, leading to apoptosis. However, the exact mechanisms remain under investigation .
Other Biological Activities
Beyond anticancer effects, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been explored for additional biological activities:
- Antiviral Activity : Some studies indicate potential antiviral properties against various viruses.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its overall therapeutic profile.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functionalization. For example:
- Cyclopentanone Precursors : Cyclopentanone derivatives are condensed with nitrile-containing reagents under acidic or basic conditions to form the bicyclic core .
- Substituent Introduction : Electrophilic aromatic substitution (e.g., halogenation, nitration) or cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to introduce substituents at specific positions .
- Purification : Column chromatography or recrystallization is used to isolate products, with yields ranging from 81% to 88% depending on substituent steric effects .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, aromatic C-H stretches) .
- NMR Analysis :
- 1H-NMR : Key signals include cyclopentane protons (δ 2.0–3.0 ppm) and aromatic pyridine protons (δ 7.0–8.5 ppm). Diastereotopic protons may split into complex multiplets .
- 13C-NMR : Nitrile carbons appear at ~115 ppm, while pyridine carbons range from 120–150 ppm .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., C: 74.43% found vs. 74.23% calculated) .
Q. What functionalization reactions are applicable to the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold?
- Methodological Answer :
- Electrophilic Substitution : Nitration or halogenation at electron-rich positions (e.g., para to the nitrile group) .
- Reduction : The nitrile group can be reduced to an amine using LiAlH4 or catalytic hydrogenation .
- Metal-Catalyzed Cross-Coupling : Suzuki or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially in diastereomeric mixtures .
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 2- vs. 3-substituted isomers) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
Q. What strategies enhance regioselective functionalization in complex reaction environments?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer electrophilic attacks .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis .
- Catalytic Control : Employ Pd or Cu catalysts for selective cross-coupling (e.g., Sonogashira for alkyne addition) .
Q. How can computational methods predict the biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinases, GPCRs) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
